3-(4-Bromophenyl)thian-3-ol

Description

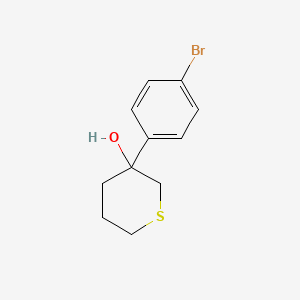

3-(4-Bromophenyl)thian-3-ol (CAS: 5738-82-9) is a sulfur-containing aromatic compound characterized by a thiane (hexacyclic sulfide) ring substituted with a hydroxyl group at the 3-position and a 4-bromophenyl group.

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

3-(4-bromophenyl)thian-3-ol |

InChI |

InChI=1S/C11H13BrOS/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2 |

InChI Key |

WSVMFWDKEJPCFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)(C2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)thian-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)thian-3-ol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-(4-Bromophenyl)thian-3-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. The thian-3-ol core and the bromophenyl group contribute to its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency : Yields for analogs range from 79% to 88%, indicating robust synthetic routes for bromophenyl-thio/alcohol derivatives. For example, 2-(4-Bromophenylthio)-3-phenylpropanal is synthesized via AuCl-catalyzed thiol-ene coupling in nitromethane , while benzothiazolone derivatives are prepared using silica gel chromatography .

Substituent Effects :

- Electron-Withdrawing Groups : The 4-bromophenyl group enhances stability and influences electronic properties, as seen in the IR spectrum of 2-(4-Bromophenylthio)-3-phenylpropanal (C=O stretch at 1716 cm⁻¹) .

- H-Bonding Capacity : Compounds with hydroxyl groups (e.g., this compound and 1-(4-BrPh)-3-(3-ClPh)propan-2-ol) exhibit intermolecular H-bonding, affecting solubility and crystallinity .

Biological Relevance: Triazole-thiol analogs (e.g., 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol) demonstrate antimicrobial activity, suggesting that the bromophenyl-thiol motif may enhance bioactivity .

Physicochemical and Functional Differences

- Lipophilicity : Benzothiazolone derivatives (e.g., 6-(1-(4-BrPh)ethyl)-3-methylbenzothiazol-2-one) exhibit higher lipophilicity due to the aromatic heterocycle, whereas thian-3-ol analogs are more polar .

- Crystallinity: The crystal structure of 1-(4-BrPh)-3-(3-ClPh)propan-2-ol reveals planar thiourea moieties and intermolecular H-bonding, contrasting with the non-planar conformation of its non-brominated analog .

- Thermal Stability: Thioether-linked compounds (e.g., 3-((4-Bromophenyl)thio)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone) may exhibit enhanced stability due to steric hindrance from methoxy and chloro substituents .

Biological Activity

3-(4-Bromophenyl)thian-3-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₁H₁₃BrOS

- Molecular Weight : 273.19 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC(CSC1)(C2=CC=C(C=C2)Br)O

The biological activity of this compound is attributed to its structural features, particularly the thian-3-ol core and the bromophenyl group. These components allow the compound to interact with various molecular targets, potentially inhibiting specific enzymes or modulating receptor activities. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may disrupt cellular processes critical for cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

-

Findings :

- The compound demonstrated significant antiproliferative effects on MCF-7 cells with IC50 values comparable to established anticancer agents.

- Flow cytometry analysis indicated that treatment with this compound resulted in cell cycle arrest and apoptosis in cancer cell lines.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Tubulin destabilization |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

-

Microbial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

-

Results :

- The compound exhibited moderate antibacterial activity against both strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Studies

Several studies have explored the biological activity of brominated compounds similar to this compound:

- Bromophenol Derivatives : A study evaluated various bromophenol derivatives for their anticancer activities against multiple human cancer cell lines. Some derivatives showed significant inhibition rates comparable to known chemotherapeutics, establishing a structure–activity relationship that could guide future research on similar compounds .

- Colchicine-binding Site Inhibitors : Research on colchicine-binding site inhibitors revealed that modifications in structure could enhance antiproliferative effects significantly. This suggests that compounds like this compound could be optimized for better efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.